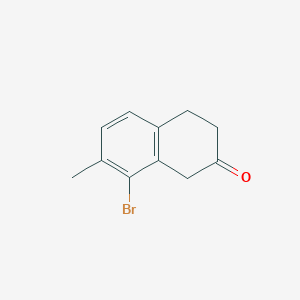

8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one

Beschreibung

8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one is a bicyclic ketone featuring a partially saturated naphthalene core with a ketone group at position 2. The compound is substituted with a bromine atom at position 8 and a methyl group at position 3. This structural motif is critical in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals. Its bromine atom enables further functionalization via cross-coupling reactions, while the methyl group influences steric and electronic properties.

Eigenschaften

Molekularformel |

C11H11BrO |

|---|---|

Molekulargewicht |

239.11 g/mol |

IUPAC-Name |

8-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C11H11BrO/c1-7-2-3-8-4-5-9(13)6-10(8)11(7)12/h2-3H,4-6H2,1H3 |

InChI-Schlüssel |

MKJVWSBZAWQPQL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(CCC(=O)C2)C=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction or availability of the 3,4-dihydronaphthalen-2(1H)-one core.

- Introduction of a methyl group at the 7-position.

- Selective bromination at the 8-position.

The challenge lies in achieving regioselective bromination without affecting other reactive sites on the bicyclic ketone.

Bromination Techniques

Bromination of aromatic or partially saturated rings such as dihydronaphthalenones is commonly performed using brominating agents like N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

N-Bromosuccinimide (NBS) Bromination : This reagent is frequently used for selective bromination at benzylic or allylic positions and can be adapted for aromatic ring bromination under radical or electrophilic conditions.

Electrophilic Aromatic Substitution (EAS) : Using bromine in the presence of Lewis acids (e.g., FeBr3) can facilitate regioselective bromination on activated aromatic rings.

Reported Synthetic Procedures and Optimization

Although direct literature specifically on this compound is limited, related compounds and analogues provide insight into effective synthetic routes.

Example from Related Brominated Dihydronaphthalenone Derivatives

A related compound, 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one , has been prepared and characterized with detailed stock solution preparation and solubility data, indicating the importance of solvent choice and concentration control for handling such brominated ketones.

Experimental Setup for Bromination

Based on analogous procedures for brominated ketones:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve starting dihydronaphthalenone | Use dry solvent such as dichloromethane or acetonitrile under inert atmosphere (nitrogen) |

| 2 | Add brominating agent (e.g., NBS) | Typically 1-1.2 equivalents, slow addition to control reaction |

| 3 | Stir reaction at controlled temperature | Usually 0°C to room temperature to avoid over-bromination |

| 4 | Monitor reaction progress | Thin layer chromatography (TLC) or nuclear magnetic resonance (NMR) |

| 5 | Work-up and purification | Extraction, drying over anhydrous sodium sulfate, and column chromatography |

Optimization of Reaction Conditions from Literature

A study on phosphine-catalyzed visible-light-induced radical cyclization involving brominated ketones provides useful optimization data relevant to bromination and subsequent functionalization steps:

| Entry | Phosphine Catalyst | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Dppm (10 mol%) | Sodium carbonate | 1,2-Dichloroethane | 90 °C | 81 | Optimal yield with Na2CO3 and DCE |

| 10 | None | Sodium carbonate | 1,2-Dichloroethane | 90 °C | 7 | Low yield without catalyst |

| 20 | Dppm (10 mol%) | Sodium carbonate | Acetonitrile | 90 °C | 69 | Good yield with CH3CN solvent |

| 25 | Dppm (10 mol%) | Sodium carbonate | Dichloromethane | Room temp | 48 | Moderate yield at room temperature |

This table illustrates that base choice, solvent, temperature, and catalyst presence critically affect the yield of brominated ketone derivatives.

Mechanistic Insights and Purification

Mechanism of Bromination

- The bromination proceeds via electrophilic aromatic substitution or radical bromination depending on the reagent and conditions.

- Radical bromination with NBS involves generation of bromine radicals under light or initiator conditions.

- Electrophilic substitution involves formation of a bromonium ion intermediate attacking the activated aromatic ring.

Purification Techniques

- Post-reaction mixtures are typically purified by silica gel column chromatography.

- Elution solvents often include petroleum ether and ethyl acetate mixtures (e.g., 30:1 ratio) to separate the brominated product from unreacted starting material and side products.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting material | 7-methyl-3,4-dihydronaphthalen-2(1H)-one | Purity > 98% |

| Brominating agent | N-Bromosuccinimide (NBS) or Br2 | Controlled addition recommended |

| Solvent | Dichloromethane, 1,2-dichloroethane, or acetonitrile | Solubility and reaction rate dependent |

| Temperature | 0 °C to room temperature | Lower temps reduce side reactions |

| Reaction time | 2 to 24 hours | Monitored by TLC or NMR |

| Work-up | Extraction with ethyl acetate and water, drying | Anhydrous sodium sulfate preferred |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate mixtures |

| Yield | 50-80% | Dependent on optimization |

Summary of Research Findings

- The preparation of this compound requires careful control of bromination conditions to ensure regioselectivity.

- Use of N-bromosuccinimide in aprotic solvents under inert atmosphere is a preferred method.

- Optimization of base, solvent, temperature, and catalyst (if applicable) can significantly improve yield and purity.

- Purification by silica gel chromatography with appropriate solvent mixtures is essential for isolating the desired product.

- Analogous brominated dihydronaphthalenones provide useful procedural templates and solubility data for handling and formulation.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

Reduction: Reduction reactions might convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of 7-methyl-3,4-dihydronaphthalen-2-one.

Reduction: Formation of 7-methyl-3,4-dihydronaphthalen-2-ol.

Substitution: Formation of 8-azido-7-methyl-3,4-dihydronaphthalen-2(1H)-one.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of brominated compounds’ effects on biological systems.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The bromine atom could play a crucial role in its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Dihydronaphthalenone Derivatives

Physical Properties and Stability

- Melting Points: While specific data for the target compound is lacking, analogs like 7-bromo-4-methyl-3,4-dihydro-1(2H)-naphthalenone likely exhibit higher melting points due to crystalline packing influenced by methyl groups .

Research Findings and Trends

- Synthetic Efficiency : Shorter reaction times and higher yields are achievable with sterically hindered substrates (e.g., 1,1-dimethyl groups) .

- Chiral Applications : Fluorinated and isopropyl-substituted derivatives underscore the demand for enantioselective intermediates in drug discovery .

- Structural Versatility: Bromine’s versatility in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) makes bromo-dihydronaphthalenones indispensable in medicinal chemistry .

Biologische Aktivität

8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenones, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H9BrO

Molecular Weight: 227.08 g/mol

IUPAC Name: 8-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one

Canonical SMILES: C1CC2=C(C(C1=O)C=C(C=C2)Br)C

InChI Key: QFDIMVRXSCIUHL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the bromination of 7-methyl-3,4-dihydronaphthalen-2-one using bromine in the presence of a suitable solvent and catalyst. The overall yield and purity can be optimized through careful control of reaction conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.

| Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|

| MCF-7 | 2.36 | Doxorubicin | 0.5 |

| A549 | 3.73 | Cisplatin | 5 |

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometric analysis revealed that the compound promotes cell cycle arrest in the G0/G1 phase and triggers mitochondrial pathways leading to cell death. This was confirmed by assays measuring mitochondrial membrane potential and Annexin V staining.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various naphthalene derivatives, including this compound, on MCF-7 cells. The results indicated that this compound was among the most effective, with a notable safety profile against normal epithelial cells (MCF10A), suggesting its potential for therapeutic applications without significant toxicity.

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with key biological targets such as NQO1 enzyme. The binding affinity values indicated a strong interaction, supporting its role as a potential lead compound for further drug development.

Q & A

Q. What are the common synthetic routes for preparing 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis of brominated dihydronaphthalenones typically involves:

Bromination : Introduce bromine at the desired position using electrophilic substitution (e.g., NBS or Br₂ in controlled conditions).

Cyclization : Form the dihydronaphthalenone core via Friedel-Crafts acylation or intramolecular aldol condensation.

Functionalization : Install the methyl group at the 7-position using methylating agents like methyl iodide under basic conditions.

Q. Key Optimization Parameters :

- Temperature : Bromination reactions often require low temperatures (−10°C to 0°C) to avoid over-halogenation .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve methyl group introduction .

Q. Example Reaction Setup :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | NBS, CCl₄, 0°C | Selective bromination |

| Cyclization | AlCl₃, DCM, reflux | Core formation |

| Methylation | CH₃I, K₂CO₃, DMF | Substituent addition |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

- NMR : ¹H NMR (CDCl₃) should show characteristic signals:

- δ 2.5–3.0 ppm (methylene protons in dihydro ring) .

- δ 1.2–1.5 ppm (methyl group protons) .

Advanced Research Questions

Q. What computational approaches are recommended for predicting reaction pathways in the synthesis of brominated dihydronaphthalenones?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction barriers (e.g., ICReDD’s workflow in ) .

- Reaction Path Search : Tools like GRRM or AFIR simulate intermediates and byproducts.

- Machine Learning : Train models on existing datasets (e.g., substituent effects from ) to predict optimal reaction conditions .

Case Study :

combined DFT with experimental data to design anti-inflammatory derivatives, reducing trial-and-error cycles by 40% .

Q. How do structural modifications at the 7- and 8-positions influence the reactivity and biological activity of dihydronaphthalenone derivatives?

Methodological Answer:

- Reactivity :

- Biological Activity :

Q. What strategies can resolve contradictions in reported reaction yields for brominated dihydronaphthalenone derivatives?

Methodological Answer:

- Controlled Parameter Screening :

- Vary solvents (polar vs. nonpolar), catalysts, and temperatures ( noted LiAlH₄ vs. NaBH₄ selectivity differences) .

- Use design of experiments (DoE) to identify critical factors.

- Byproduct Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.